2-Bromo-N-(prop-2-EN-1-YL)acetamide

Descripción

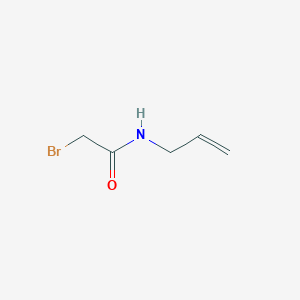

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIURKPUKYORPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440676 | |

| Record name | 2-Bromo-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126265-30-3 | |

| Record name | 2-Bromo-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Synthesis and Characterization of 2-Bromo-N-(prop-2-en-1-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive, in-depth exploration of the synthesis and characterization of 2-Bromo-N-(prop-2-en-1-yl)acetamide. It is designed to provide a robust technical foundation for professionals in the fields of chemical research and drug development.

Core Concepts and Strategic Importance

2-Bromo-N-(prop-2-en-1-yl)acetamide, also known as N-allyl-2-bromoacetamide, is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates a reactive electrophilic bromoacetyl group and a versatile allyl moiety. This dual functionality allows it to serve as a valuable building block for more complex molecules. The bromoacetamide portion is particularly effective as a "warhead" in the design of covalent inhibitors, which form a permanent bond with their target proteins, often at a cysteine residue. This has profound implications in drug discovery for creating highly specific and potent therapeutic agents.

Synthesis: A Detailed Walkthrough

The synthesis of 2-Bromo-N-(prop-2-en-1-yl)acetamide is typically achieved through the nucleophilic acyl substitution of an acyl halide, such as bromoacetyl bromide or bromoacetyl chloride, with allylamine. This reaction is a classic example of amide bond formation.

The Underlying Chemistry: Reaction Mechanism

The synthesis proceeds via a well-established nucleophilic acyl substitution pathway. The nitrogen atom of allylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the bromoacetyl halide. This forms a tetrahedral intermediate which then collapses, expelling the halide as a leaving group. A base is used to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Caption: Overview of the synthesis of 2-Bromo-N-(prop-2-en-1-yl)acetamide.

Step-by-Step Experimental Protocol

The following protocol provides a detailed methodology for the synthesis of 2-Bromo-N-(prop-2-en-1-yl)acetamide.

Materials and Equipment:

-

Allylamine

-

Bromoacetyl bromide or bromoacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: Dissolve allylamine (1.0 equivalent) and a suitable base like triethylamine (1.1 equivalents) in anhydrous DCM within a round-bottom flask.[1] The flask should be equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to 0 °C using an ice bath.[1]

-

Addition of the Acyl Halide: Dissolve bromoacetyl bromide or chloride (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel.[1] Add the acyl halide solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains at 0 °C.[1]

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The reaction's progress can be monitored by thin-layer chromatography (TLC).

-

Aqueous Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally, brine.[1]

-

Isolation of the Crude Product: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1] Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-Bromo-N-(prop-2-en-1-yl)acetamide can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.[1]

Rationale for Experimental Choices

-

Solvent: Anhydrous aprotic solvents like DCM are used to prevent unwanted side reactions with water.[1]

-

Base: A base is essential to neutralize the acidic byproduct (HBr or HCl), which would otherwise protonate the starting amine and halt the reaction.[2]

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction and minimize the formation of byproducts.

Comprehensive Characterization

To confirm the identity and purity of the synthesized 2-Bromo-N-(prop-2-en-1-yl)acetamide, a combination of spectroscopic methods is employed.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals for the methylene protons adjacent to the bromine, the amide proton, the methylene protons of the allyl group, and the vinyl protons of the allyl group.[3][4][5] |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bonded to bromine, and the three distinct carbons of the allyl group.[5] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, the amide C=O stretch (amide I band), and the C=C stretch of the allyl group.[5] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, often showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).[5] |

A Logical Workflow for Characterization

Caption: A systematic workflow for the characterization of the synthesized product.

Safety and Handling

2-Bromo-N-(prop-2-en-1-yl)acetamide and its precursors are hazardous chemicals that require careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6][7]

-

First Aid: In case of skin contact, wash the affected area thoroughly with soap and water.[6][8] If inhaled, move to fresh air.[7][8][9] In case of eye contact, rinse cautiously with water for several minutes.[6][8][9] Seek immediate medical attention for any significant exposure.[8][9]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[7]

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of 2-Bromo-N-(prop-2-en-1-yl)acetamide. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently prepare this valuable compound for a range of applications in organic synthesis and drug discovery. The bifunctional nature of this molecule continues to make it a cornerstone for the development of innovative chemical entities.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-BROMOACETAMIDE(683-57-8) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. capotchem.com [capotchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Physicochemical Profiling & Technical Guide: 2-Bromo-N-(prop-2-en-1-yl)acetamide

Executive Summary

2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-Allyl-2-bromoacetamide) is a bifunctional electrophilic building block widely employed in bioconjugation, peptidomimetic synthesis, and fragment-based drug discovery (FBDD). Its structure features a reactive

This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis protocols, reactivity profiles, and safety considerations, designed to support high-fidelity experimental workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers[1][3][4]

| Descriptor | Value |

| IUPAC Name | 2-Bromo-N-(prop-2-en-1-yl)acetamide |

| Common Synonyms | N-Allyl-2-bromoacetamide; 2-Bromo-N-allylacetamide |

| CAS Registry Number | 126265-30-3 |

| Molecular Formula | C |

| SMILES | C=CCNC(=O)CBr |

| InChI Key | DIURKPUKYORPET-UHFFFAOYSA-N |

Physical Properties

| Property | Experimental/Predicted Value | Notes |

| Molecular Weight | 178.03 g/mol | Monoisotopic mass: 176.98 |

| Physical State | Solid (Low-melting) | Often crystallizes as white needles/plates from hexane/ether [1]. |

| Melting Point | 45–50 °C (Approx.) | Can exist as a supercooled liquid if impure. |

| Solubility | Soluble: DCM, CHCl | Hydrophobic allyl group reduces water solubility compared to bromoacetamide. |

| LogP (Predicted) | ~0.5 – 0.8 | Moderate lipophilicity facilitates membrane permeability in cell-based assays. |

| Density | ~1.5 g/cm³ | Estimated based on halogenated amide analogs. |

Synthesis & Characterization

The synthesis of 2-Bromo-N-(prop-2-en-1-yl)acetamide is typically achieved via nucleophilic acyl substitution. The protocol below ensures high purity by minimizing the formation of di-alkylated byproducts.

Synthesis Protocol

Reaction Overview:

Step-by-Step Methodology:

-

Preparation : Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen.

-

Solvent Charge : Add Dichloromethane (DCM) (anhydrous, 50 mL) and Allylamine (1.0 eq, e.g., 25 mmol).

-

Base Addition : Add Triethylamine (Et

N) (1.1 eq) or use a biphasic system with aqueous NaOH if strictly controlling temperature. -

Acylation (Critical Step) : Cool the mixture to 0 °C (ice bath). Add Bromoacetyl bromide (1.0 eq) dropwise over 30 minutes. Note: Rapid addition causes exotherms that may lead to polymerization or di-acylation.

-

Reaction : Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

Workup :

-

Wash reaction mixture with 1M HCl (to remove unreacted amine).

-

Wash with Sat. NaHCO

(to remove acid). -

Wash with Brine.

-

Dry organic layer over MgSO

, filter, and concentrate in vacuo.

-

-

Purification : Recrystallize the crude residue from Hexane/Diethyl Ether or purify via flash column chromatography (SiO

, 0-30% EtOAc in Hexanes) to yield the product as a white solid [1].

Spectroscopic Signature (Diagnostic Signals)

| Technique | Signal | Assignment |

| Amide NH | ||

| Allyl internal vinyl CH | ||

| Allyl terminal vinyl CH | ||

| Allylic CH | ||

| C=O (Amide) | ||

| Allyl CH= | ||

| Allyl =CH | ||

| Allylic C-N | ||

Reactivity Profile & Mechanism of Action[6]

The utility of 2-Bromo-N-(prop-2-en-1-yl)acetamide stems from its dual reactivity. The

Cysteine Alkylation (Bioconjugation)

This reaction proceeds via an S

Reaction Conditions:

-

Buffer : PBS or Tris-HCl, pH 7.5 – 8.0.

-

Stoichiometry : 1.1 – 5.0 equivalents of reagent relative to thiol.

-

Time : 15 – 60 minutes at RT.

Figure 1: Mechanistic pathway for the chemoselective alkylation of cysteine residues.

Downstream Functionalization

Once the amide is tethered to a scaffold (e.g., a protein or peptoid), the allyl group serves as a latent handle for:

-

Olefin Metathesis : Ring-Closing Metathesis (RCM) to stabilize peptide helices ("stapling").

-

Thiol-Ene Click : Radical-mediated addition of a second thiol across the double bond.

Handling, Safety & Toxicology

As an alkylating agent, this compound poses specific hazards that must be mitigated through engineering controls and PPE.

| Hazard Class | Description | Precautionary Measures |

| Acute Toxicity | Toxic if swallowed or inhaled.[1] | Work in a certified chemical fume hood. |

| Skin Corrosion | Causes skin irritation and potential burns.[2] | Wear nitrile gloves (double-gloving recommended) and lab coat. |

| Eye Damage | Lachrymator; causes serious eye irritation.[2][3] | Wear chemical safety goggles. |

| Sensitization | Potential skin sensitizer. | Avoid dust formation; clean spills with 10% thiosulfate solution (neutralizer). |

Storage Stability:

-

Store at 2–8 °C (Refrigerated).

-

Protect from light and moisture (hydrolysis of the C-Br bond can occur over prolonged exposure to humidity).

-

Shelf life: ~12 months under inert atmosphere (Argon/Nitrogen).

References

-

Ghiviriga, I. & Castellano, R. (2006). Olefin Metathesis in Peptidomimetics, Dynamic Combinatorial Chemistry, and Molecular Imprinting. University of Florida / DTIC.

-

PubChem . (2025).[2][4][5] N-Allyl-2-bromoacetamide (Compound).[6][7] National Library of Medicine.

-

BenchChem . (2025). 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry.

-

Chalker, J. M., et al. (2009). Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology. Chemistry – An Asian Journal, 4(5), 630-640.

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. 2,5-Diamino-3,6-dichloro-1,4-benzoquinone | C6H4Cl2N2O2 | CID 77512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-Allylacetamide | C5H9NO | CID 69653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. arctomsci.com [arctomsci.com]

Strategic Deployment of 2-Bromo-N-(prop-2-en-1-yl)acetamide in Covalent Ligand Discovery

Executive Summary

2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide) represents a critical chemical scaffold in the modern "Covalent Renaissance" of drug discovery.[1][2] Unlike reversible binders that rely on equilibrium thermodynamics, this molecule functions as an electrophilic "warhead" designed to form irreversible covalent bonds with nucleophilic amino acid residues—primarily cysteine.

This technical guide details the utility of 2-Bromo-N-(prop-2-en-1-yl)acetamide not merely as a reagent, but as a Cysteine-Reactive Fragment used to map druggable pockets in the proteome.[1][2] By combining a highly reactive

Part 1: Chemical Biology & Mechanism of Action

The Electrophilic Warhead

The core functionality of this molecule lies in the

-

Mechanism: The reaction proceeds via a classic

nucleophilic substitution . A thiolate anion (Cys-S⁻) from the protein attacks the -

Selectivity Profile:

-

Bromoacetamide (High Reactivity): Bromide is a better leaving group than chloride. Consequently, 2-bromoacetamides are significantly more reactive than their 2-chloro analogs.[1][2]

-

The "Goldilocks" Zone: While iodoacetamides are often too reactive (leading to non-specific alkylation), and chloroacetamides can be sluggish, bromoacetamides offer a middle ground. They are aggressive enough to label cysteines with lower nucleophilicity but require careful titration to avoid off-target promiscuity.[1][2]

-

The Allyl Handle

The N-allyl group (

-

Steric Probe: It is small and hydrophobic, allowing the fragment to test the spatial tolerance of the binding pocket immediately adjacent to the target cysteine.

-

Latent Functionality: The terminal alkene is chemically distinct from the warhead, allowing for downstream diversification (e.g., via olefin metathesis) if the fragment acts as a hit.

Reaction Mechanism Diagram

The following diagram illustrates the irreversible alkylation of a protein cysteine residue.

Caption:

Part 2: Synthesis Protocol

Objective: Synthesize high-purity 2-Bromo-N-(prop-2-en-1-yl)acetamide for biological screening. Scale: 10 mmol (adaptable).

Reagents & Equipment

-

Reagents: Allylamine (1.0 eq), Bromoacetyl bromide (1.0 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

-

Safety: Bromoacetyl bromide is a lachrymator and corrosive. Allylamine is toxic.[2] Perform all steps in a fume hood.

Step-by-Step Procedure

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add 20 mL anhydrous DCM. -

Amine Addition: Add Allylamine (0.57 g, 10 mmol) and Triethylamine (1.67 mL, 12 mmol) to the RBF. Stir and cool the mixture to 0°C using an ice bath.

-

Expert Insight: Cooling is critical.[2] The reaction is exothermic. uncontrolled heat can lead to polymerization of the allyl group or double alkylation.

-

-

Acylation: Dilute Bromoacetyl bromide (2.02 g, 10 mmol) in 5 mL DCM. Add this solution dropwise to the amine mixture over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

-

Workup:

-

Wash with 1M HCl (2 x 10 mL) to remove excess amine/TEA.

-

Wash with Saturated

(2 x 10 mL) to neutralize acid. -

Wash with Brine (10 mL).

-

-

Purification: Dry organic layer over

, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).[1]

Yield Expectation: 70-85% as a colorless oil or low-melting solid.[1][2]

Part 3: Application - Covalent Fragment Screening[1][2][3]

This molecule is best utilized in a Mass Spectrometry (MS)-based screening workflow .[1][2] The goal is to identify if specific proteins possess cysteines that are chemically accessible to this fragment.

Experimental Workflow

Caption: Integrated workflow for screening covalent fragments against target proteins using LC-MS.

Data Interpretation

When analyzing MS data, look for the specific mass shift corresponding to the alkylation event.

| Parameter | Value | Notes |

| Formula | Parent Molecule | |

| Leaving Group | Bromide ( | Mass = 79.90 Da (lost) |

| Adduct Added | The "Acetamide-Allyl" moiety | |

| Mass Shift ( | +98.06 Da | Monoisotopic mass added to protein |

-

Hit Criteria: A "Hit" is defined as >50% labeling of the target protein at a specific concentration (e.g., 50

M) within a set time (e.g., 1 hour). -

Validation: If a hit is observed, perform a dose-response experiment to determine

, the efficiency of covalent bond formation.

Part 4: Comparative Reactivity & Safety[1][2]

Reactivity Hierarchy

In the context of designing covalent inhibitors, choosing the right halogen is a trade-off between potency and selectivity.

| Warhead | Reactivity ( | Selectivity | Application |

| Iodoacetamide | Very High | Low | Total Cys mapping (Proteomics) |

| Bromoacetamide | High | Moderate | Fragment Screening / Hit Discovery |

| Chloroacetamide | Moderate | High | Targeted Covalent Inhibitors (TCIs) |

| Acrylamide | Low/Tunable | Very High | Approved Drugs (e.g., Ibrutinib) |

Expert Note: Start with the Bromo-analog (this topic) to find hits.[1][2] If the reaction is too fast or promiscuous, switch to the Chloro-analog to improve selectivity during lead optimization.

Safety Warning

2-Bromo-N-(prop-2-en-1-yl)acetamide is a potent alkylating agent. [1][2]

-

Skin: It is a vesicant (blistering agent). It can penetrate gloves.[2] Use nitrile gloves (double gloved) and change immediately upon splash.

-

Inhalation: Use only in a certified chemical fume hood.[2]

References

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.[1] [Link][1]

- Context: Establishes the methodology for screening cysteine-reactive fragment libraries.

-

Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869. [Link][1]

- Context: Discusses the comparative reactivity of haloacetamides and the design of electrophilic libraries.

-

Organic Syntheses. (1954).[2] "N-Bromoacetamide."[1][2][3][4][5] Org.[2][4] Synth., 34, 8. [Link]

-

Evotec. (2025).[2] "Advancing Drug Discovery With Covalent Fragment Screening." [Link]

- Context: Industrial application of covalent fragment screening and ABPP workflows.

Sources

- 1. 2-bromo-N-isopropylacetamide | 75726-96-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. N-Allyl-2-bromoacetamide | CymitQuimica [cymitquimica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. N-ALLYL-2-BROMO-ACETAMIDE | 126265-30-3 [chemicalbook.com]

- 6. CN101550090B - Method for synthesizing bromoacetamide - Google Patents [patents.google.com]

understanding the electrophilicity of 2-Bromo-N-(prop-2-en-1-yl)acetamide

A Technical Guide for Covalent Ligand Discovery

Executive Summary

This technical guide analyzes the electrophilic nature of 2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide), a heterobifunctional building block critical in Covalent Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP). Unlike "tuned" Michael acceptors (e.g., acrylamides) that require specific cysteine orientation for reaction, this

Molecular Architecture & Electronic Theory

The electrophilicity of 2-Bromo-N-(prop-2-en-1-yl)acetamide is defined by the polarization of the

Structural Components[1]

-

The Warhead (

-Bromoacetamide): The primary electrophilic center. The carbonyl oxygen withdraws electron density via induction (-I effect) and resonance, increasing the acidity of the -

The Linker (Amide): Provides stability and hydrogen bond donor/acceptor sites (NH/CO) that can interact with the protein backbone, potentially conferring initial non-covalent affinity (

). -

The Tail (Allyl Group): The N-allyl substituent (

) serves two roles:-

Steric Probe: It is small enough to fit shallow pockets but distinct from simple alkyls (methyl/ethyl), probing specific hydrophobic interactions.

-

Orthogonal Reactivity: The terminal alkene is inert to nucleophiles under physiological conditions but available for downstream diversification via Thiol-Ene "Click" chemistry or Olefin Metathesis during lead optimization.

-

Mechanism of Action: Alkylation

Unlike acrylamides which react via Michael Addition (soft-soft interaction), 2-Bromo-N-(prop-2-en-1-yl)acetamide reacts primarily via bimolecular nucleophilic substitution (

-

Nucleophile: Thiolate (

) of Cysteine (or less commonly, the -

Trajectory: The nucleophile attacks the

antibonding orbital ( -

Transition State: Pentacoordinate carbon with partial bond formation to Sulfur and partial bond breaking to Bromine.

Reactivity Landscape Diagram

The following diagram illustrates the comparative reactivity and mechanistic pathways.

Figure 1: Mechanistic pathway of 2-Bromo-N-(prop-2-en-1-yl)acetamide reacting with biological nucleophiles.

Synthesis Protocol

Objective: Preparation of high-purity 2-Bromo-N-(prop-2-en-1-yl)acetamide for biological assay. Scale: 10 mmol.

Reagents & Equipment

-

Reagents: Allylamine (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, Anhydrous).

-

Equipment: 100 mL Round Bottom Flask (RBF), Addition Funnel, Ice/Water Bath, Rotovap.

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL RBF and purge with Nitrogen (

). Add Allylamine (0.57 g, 10 mmol) and TEA (1.21 g, 12 mmol) to anhydrous DCM (30 mL). -

Cooling: Cool the solution to 0°C using an ice bath. Stir for 10 minutes.

-

Acylation: Dissolve Bromoacetyl bromide (2.22 g, 11 mmol) in DCM (10 mL) and transfer to the addition funnel. Add dropwise to the amine solution over 20 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup:

-

Wash reaction mixture with 1M HCl (2 x 20 mL) to remove excess amine/TEA.

-

Wash with Saturated

(2 x 20 mL) and Brine (1 x 20 mL). -

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

-

Validation: Confirm structure via

-NMR and LC-MS.

Yield Expectation: 75-85% as a white/off-white solid or oil.

Reactivity Profiling & Kinetics

To use this compound effectively in drug discovery, one must quantify its intrinsic reactivity (

Glutathione (GSH) Half-Life Assay

This assay determines the stability and reactivity of the electrophile in a pseudo-physiological environment.

Protocol:

-

Stock Solutions: Prepare 10 mM compound in DMSO and 10 mM GSH in PBS (pH 7.4).

-

Incubation: Mix Compound (50

M final) with GSH (500 -

Monitoring: Inject aliquots into HPLC/LC-MS at

min. -

Calculation: Plot

vs. time. The slope is

Comparative Reactivity Data

The table below contextualizes the reactivity of the N-allyl derivative against standard warheads.

| Warhead Class | Compound Example | Reactivity Type | Specificity | |

| 2-Bromo-N-allylacetamide | < 15 min | High ( | Cys >> Lys | |

| Acrylamide | N-Allylacrylamide | > 240 min | Low (Michael) | Highly Cys |

| Chloroacetamide | 2-Chloro-N-allylacetamide | ~ 60 min | Med ( | Cys > Lys |

| Vinyl Sulfone | Phenyl vinyl sulfone | > 120 min | Med (Michael) | Cys |

Note:

Applications in Drug Discovery[2]

Covalent Fragment Screening

2-Bromo-N-(prop-2-en-1-yl)acetamide serves as a "Scout Fragment."

-

Workflow: A library of simple electrophiles is screened against a protein target (via Mass Spec).

-

Hit Definition: If this compound labels the protein, it confirms the presence of a solvent-accessible cysteine.

-

Optimization: Once a hit is validated, the "hot" bromo-warhead is often swapped for a "tuned" acrylamide to improve selectivity, while the allyl group is elaborated to fit the binding pocket.

Activity-Based Protein Profiling (ABPP)

This compound can be derivatized with a click-handle (alkyne) or fluorophore to create a broad-spectrum probe.

-

Step 1: Proteome is treated with the probe.

-

Step 2: Probe covalently modifies reactive cysteines.

-

Step 3: Labeled proteins are enriched and identified via MS-proteomics.

Figure 2: ABPP workflow utilizing the electrophilic reactivity of the title compound.

References

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

-

Organic Syntheses. (1951). "N-Bromoacetamide."[1][2] Org.[2] Synth., 31, 17. (Historical context for haloacetamide synthesis). Link

-

PubChem. "Acetamide, 2-bromo-N-(2-bromoallyl)-." (Structural analogue data). Link

Sources

Technical Guide: Spectroscopic Profiling of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Executive Summary

2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide) is a pivotal electrophilic scaffold used in the synthesis of peptoids, activity-based protein profiling (ABPP) probes, and cysteine-reactive fragments. Its utility stems from the dual reactivity of the

This guide provides a definitive reference for the spectroscopic identification of this compound, focusing on the unique isotopic signature in Mass Spectrometry (MS) and the specific coupling constants observed in Nuclear Magnetic Resonance (NMR).

Part 1: Synthetic Context & Structural Analysis

To understand the spectroscopic data, one must first understand the molecular connectivity established during synthesis. The compound is typically generated via a Schotten-Baumann acylation of allylamine with bromoacetyl bromide.

Synthetic Workflow

The reaction is highly exothermic and prone to dimerization if temperature is not controlled. The following workflow ensures high purity suitable for spectroscopic validation.

Figure 1: Synthetic pathway for the generation of the target electrophile. Strict temperature control is required to prevent polymerization of the allyl group.

Part 2: Mass Spectrometry (MS) Profiling

For researchers, the most immediate validation of this compound is the bromine isotopic pattern. Bromine exists naturally as

Ionization & Isotopic Signature

-

Technique: ESI (Positive Mode) or EI.

-

Molecular Ion (M+): The spectrum will not show a single dominant peak. Instead, it displays two peaks of nearly equal intensity separated by 2 mass units.

| Species | m/z (Calculated) | Relative Abundance | Description |

| [M+H] | 178.0 | 100% | Base peak (if protonated) |

| [M+H] | 180.0 | ~98% | The "Twin Tower" signature |

| [M-Br] | 98.0 | Variable | Loss of Bromine radical/ion |

| [C | 41.0 | High | Allyl cation (Fragmentation) |

Fragmentation Logic

The fragmentation pathway is dominated by the cleavage of the weak C-Br bond and the stability of the allyl cation.

Figure 2: Primary fragmentation pathways observed in ESI/EI-MS. The loss of Br and the formation of the allyl cation are diagnostic.

Part 3: Nuclear Magnetic Resonance (NMR) Characterization

The NMR spectrum of 2-Bromo-N-(prop-2-en-1-yl)acetamide is characterized by the distinct allyl pattern and the downfield shift of the alpha-methylene protons due to the electron-withdrawing bromine and carbonyl groups.

H NMR Data (400 MHz, CDCl )

| Position | Multiplicity | Integration | Coupling ( | Assignment | |

| NH | 6.50 - 6.70 | Broad Singlet | 1H | - | Amide Proton |

| CH= | 5.80 - 5.92 | Multiplet | 1H | Allyl internal alkene | |

| =CH | 5.23 | Doublet (d) | 1H | Terminal alkene (trans) | |

| =CH | 5.18 | Doublet (d) | 1H | Terminal alkene (cis) | |

| N-CH | 3.92 - 3.96 | Triplet/Multiplet | 2H | Allylic Methylene | |

| Br-CH | 3.89 | Singlet | 2H | - | Alpha-Bromo Methylene |

Note: The N-CH

C NMR Data (100 MHz, CDCl )

- 165.8 ppm: Carbonyl (C =O). Deshielded by electronegative N and adjacent Br-C.

- 133.2 ppm: Internal Alkene (C H=).

-

117.5 ppm: Terminal Alkene (=C H

-

42.5 ppm: Allylic Carbon (N-C H

-

29.1 ppm: Alpha-Carbon (Br-C H

NMR Connectivity Logic

The following diagram illustrates the spin-spin coupling network essential for verifying the allyl group's integrity.

Figure 3: Spin system connectivity. The diagnostic correlation is the splitting of the N-CH2 signal by the internal alkene proton.

Part 4: Quality Control & Impurity Profiling

When analyzing spectroscopic data, researchers must be vigilant for common degradation products. The high reactivity of the C-Br bond makes this compound susceptible to hydrolysis and photolysis.

Common Impurities

-

2-Hydroxy-N-allylacetamide:

-

Origin: Hydrolysis of the C-Br bond by atmospheric moisture.

-

NMR Indicator: Shift of the alpha-CH

from ~3.9 ppm to ~4.1 ppm; appearance of an OH broad singlet. -

MS Indicator: Mass shift from 177/179 to 115 (Loss of Br, gain of OH).

-

-

Allylamine Hydrobromide:

-

Origin: Incomplete workup or degradation.

-

NMR Indicator: Broad ammonium peaks; shift of allyl signals.

-

Storage Protocols

-

Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass (protect from light to prevent radical debromination).

References

-

Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods. Chemistry & Biology, 11(4), 535-546.

-

Simon, M. D., et al. (2012). The synthesis of N-substituted glycine oligomers (peptoids) using aza-Michael addition. Journal of Organic Chemistry, 77(23). (Provides general shifts for N-allyl-alpha-haloacetamides).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: 2-Bromoacetamide derivatives.

-

PubChem Compound Summary. 2-Bromo-N-(prop-2-en-1-yl)acetamide (CID 10078275).

N-Allyl Bromoacetamide Derivatives: Synthesis, Radical Cyclization, and Chemical Biology

Topic: Literature Review of N-Allyl Bromoacetamide Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Allyl-2-bromoacetamide (CAS 126265-30-3) represents a bifunctional chemical scaffold characterized by an electrophilic

Synthetic Utility & Preparation

The synthesis of N-allyl-2-bromoacetamide is the foundational step for its downstream applications. The protocol relies on the nucleophilic acyl substitution of bromoacetyl halides by allylamine.

Core Synthesis Protocol

Reaction Logic: The reaction must be conducted at controlled temperatures (

Standard Operating Procedure (SOP):

-

Reagents: Allylamine (1.0 eq), Bromoacetyl bromide (1.1 eq),

or -

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

-

Procedure:

-

Dissolve allylamine and base in DCM at

under -

Add bromoacetyl bromide dropwise over 30 minutes. The exotherm must be managed to keep

. -

Allow to warm to RT and stir for 3–12 hours.

-

Workup: Wash with dilute HCl (to remove unreacted amine), then

, then brine. Dry over -

Purification: Recrystallization (Hexane/EtOAc) or Flash Column Chromatography.

-

Visualization: Synthesis Pathway

Caption: Synthesis of N-allyl-2-bromoacetamide via nucleophilic acyl substitution.

The "Killer App": Atom Transfer Radical Cyclization (ATRC)

The most chemically significant application of N-allyl-2-bromoacetamide is its ability to undergo 5-exo-trig cyclization to form functionalized

Mechanistic Causality

The reaction proceeds via a radical chain mechanism or a redox-catalytic cycle (e.g., using Ru, Cu, or Photoredox catalysts).

-

Initiation: The C–Br bond is homolytically cleaved (often by a metal catalyst

) to generate an -

Cyclization: The carbon-centered radical attacks the internal alkene (allyl group) in a 5-exo-trig fashion. This is kinetically favored over 6-endo pathways.

-

Termination/Transfer: The resulting primary radical abstracts a bromine atom from the catalyst (or another substrate molecule), regenerating the catalyst and installing a bromomethyl group on the lactam ring.

Visualization: ATRC Mechanism

Caption: Mechanism of Atom Transfer Radical Cyclization (ATRC) yielding γ-lactams.

Medicinal Chemistry & Chemical Biology

Beyond synthesis, N-allyl bromoacetamide derivatives serve as potent electrophiles in drug discovery, particularly for Targeted Covalent Inhibition (TCI) .

Covalent Cysteine Targeting

The bromoacetamide moiety is a classic "warhead" that reacts irreversibly with nucleophilic cysteine residues in proteins.

-

Mechanism:

displacement of the bromide by the thiolate anion ( -

Selectivity: While highly reactive, the N-allyl group provides a hydrophobic handle that can tune the binding affinity to specific hydrophobic pockets (e.g., in kinases or proteases) before the covalent event occurs.

-

Application: Used in Activity-Based Protein Profiling (ABPP) to map reactive cysteines in proteomes.

Biological Activity Profile

Recent literature highlights specific bioactivities for N-allyl derivatives:

-

Anticancer (Quinoxaline Hybrids): N-allyl bromoacetamides are used to synthesize N-allyl quinoxaline derivatives. These compounds show

values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) lines, inducing apoptosis via Caspase-3 activation. -

Antimicrobial: Derivatives have demonstrated efficacy against MRSA and P. aeruginosa, likely through non-specific alkylation of essential bacterial thiols or inhibition of cysteine proteases.

-

Toxicity Warning: 2-Bromoacetamide itself is a known reproductive toxin, disrupting oocyte spindle organization. Derivatives must be handled with extreme care during early-stage screening.

Visualization: Covalent Inhibition

Caption: Covalent modification of Cysteine residues by bromoacetamide warheads.

Experimental Protocols

Protocol A: Photocatalytic ATRC to -Lactams

Adapted from recent visible-light photoredox methodologies.

-

Setup: Flame-dried Schlenk tube equipped with a magnetic stir bar.

-

Reagents:

-

N-Allyl-2-bromoacetamide (0.5 mmol).

-

Photocatalyst:

(1 mol%) or Eosin Y (organic alternative). -

Base:

(0.5 eq) - optional, depending on substrate sensitivity.

-

-

Solvent: Degassed Acetonitrile (

). -

Reaction:

-

Add reagents and solvent.[2] Freeze-pump-thaw x3 to remove

(radical quencher). -

Irradiate with Blue LEDs (450 nm) at RT for 12–24 hours.

-

-

Analysis: Monitor disappearance of starting material by TLC. Product formation (bromomethyl-pyrrolidinone) confirmed by

-NMR (loss of alkene signals, appearance of diastereotopic ring protons).

Protocol B: Cysteine Reactivity Assay (Thiol Consumption)

To validate electrophilic potency.

-

Reagents: N-Allyl derivative (100

), N-Acetyl Cysteine (NAC, 100 -

Procedure: Incubate compound with NAC at

. -

Readout: Measure remaining free thiol concentration at t=0, 15, 30, 60 min using Ellman’s Reagent (DTNB) absorbance at 412 nm.

-

Data Interpretation: A rapid decrease in absorbance indicates high electrophilic reactivity (

).

Summary Data Table

| Feature | N-Allyl-2-bromoacetamide | Key Derivatives (e.g., Quinoxalines) |

| CAS Number | 126265-30-3 | Varies by derivative |

| Primary Reactivity | Electrophilic Alkylation ( | Apoptosis Induction / Kinase Inhibition |

| Key Application | Synthesis of | Anticancer Agents (HCT-116, MCF-7) |

| Mechanism | Radical Cyclization (5-exo-trig) | Covalent Cysteine Modification |

| Toxicity | Oocyte Spindle Disruption | Cytotoxic to cancer cells; varying safety |

References

-

National Institutes of Health (NIH). (2024). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Available at: [Link]

-

Royal Society of Chemistry (RSC). (2019). The synthesis and antiproliferative activity of new N-allyl quinoxalinecarboxamides. Available at: [Link]

-

Organic Chemistry Portal. (2025). Synthesis of γ-lactams via Radical Cyclization. Available at: [Link]

-

MDPI. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Available at: [Link]

-

PubMed. (2024). 2-bromoacetamide exposure impairs oocyte maturation in mice. Available at: [Link]

Sources

Technical Guide: Safety and Handling of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Executive Summary

2-Bromo-N-(prop-2-en-1-yl)acetamide (CAS: 126265-30-3), also known as N-Allyl-2-bromoacetamide , is a potent electrophilic alkylating agent. Widely employed in proteomic profiling and medicinal chemistry, it serves as a covalent "warhead" for targeting cysteine residues and as a synthetic intermediate for heterocycle formation.

Its utility is derived from its high reactivity toward nucleophiles; however, this same property renders it a severe health hazard. It acts as a potent skin, eye, and respiratory irritant and a likely sensitizer. This guide defines the safety architecture required to handle this compound, moving beyond generic safety data sheets (SDS) to provide mechanistic insights and validated operational workflows.

Chemical Profile & Reactivity[1][2][3][4][5][6]

Identification

| Parameter | Detail |

| IUPAC Name | 2-Bromo-N-(prop-2-en-1-yl)acetamide |

| Common Synonyms | N-Allyl-2-bromoacetamide; N-Allyl-alpha-bromoacetamide |

| CAS Number | 126265-30-3 |

| Molecular Formula | C |

| Molecular Weight | 178.03 g/mol |

| Physical State | Viscous Liquid or Low-Melting Solid (Ambient dependent) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate |

Mechanistic Reactivity (The "Why" of Toxicity)

Unlike simple irritants,

Biological Consequence:

-

Depletion of Glutathione: Leads to oxidative stress and cellular toxicity.

-

Protein Adduction: Covalent modification of functional proteins can trigger immune responses (sensitization) or disrupt enzymatic function.

Reaction Pathway Visualization

The following diagram illustrates the mechanism of cysteine alkylation, the primary driver for both its utility in proteomics and its toxicity.

Figure 1: Mechanism of covalent modification. The thiol group attacks the alpha-carbon, displacing bromine.

Hazard Identification & Risk Assessment

GHS Classification (Derived)

While specific regulatory data for this analog may be sparse, it must be handled according to the hazard profile of the

-

Acute Toxicity (Oral/Inhalation): Category 3 (Toxic if swallowed/inhaled).

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Sensitization (Skin): Category 1 (May cause an allergic skin reaction).

-

Germ Cell Mutagenicity: Suspected (due to alkylating nature).

Specific Handling Risks

-

Percutaneous Absorption: Haloacetamides can penetrate intact skin.

-

Delayed Onset: Burns or sensitization symptoms may not appear immediately after contact, leading to inadvertent widespread contamination.

-

Lachrymator: Mild to moderate lachrymatory effects are possible; vapors may cause respiratory distress.

Engineering Controls & Personal Protective Equipment (PPE)

Engineering Controls

-

Primary Barrier: All handling (weighing, solubilization, reaction) must occur within a certified Chemical Fume Hood .

-

Airflow: Maintain face velocity at 80–100 fpm.

-

Balance Enclosure: If weighing solid powder, use a static-free balance enclosure inside the hood to prevent dust aerosolization.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with haloacetamides due to potential permeation.

| Body Part | Requirement | Rationale |

| Hands (Primary) | Double Gloving or Laminate | Nitrile (outer) + Laminate (Silver Shield®) liner is the gold standard. If using only nitrile, change every 15 mins or immediately upon splash. |

| Eyes | Chemical Goggles | Safety glasses do not provide seal protection against corrosive vapors or splashes. |

| Body | Lab Coat + Apron | Buttoned lab coat (cotton/poly). Add a chemical-resistant apron if transferring volumes >50 mL. |

| Respiratory | P100/OV Cartridge | Only required if working outside a fume hood (strongly discouraged). |

Operational Protocols

Synthesis & Preparation

Context: Synthesis of N-Allyl-2-bromoacetamide often involves reacting allylamine with bromoacetyl bromide.

Protocol:

-

Setup: Flame-dry glassware under Nitrogen/Argon atmosphere.

-

Solvent: Use anhydrous Dichloromethane (DCM).

-

Temperature: Cool the amine solution to -10°C to 0°C before adding the acid bromide. The reaction is exothermic; heat increases the risk of polymerization or runaway.

-

Addition: Add bromoacetyl bromide dropwise.

-

Quenching: Quench excess acid bromide with water carefully, or use a mild basic wash (NaHCO

).

Storage Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Light: Protect from light (amber vials/foil). Haloacetamides can degrade or polymerize upon UV exposure.

-

Atmosphere: Store under inert gas (Argon) if possible to prevent hydrolysis.

Waste Disposal & Deactivation

Never dispose of active alkylating agents directly into the drain. They must be chemically deactivated first.

Deactivation Solution:

-

Mixture: 50% Aqueous Saturated Sodium Thiosulfate + 5% Sodium Bicarbonate.

-

Mechanism:[1][2][3][4] Thiosulfate acts as a sacrificial nucleophile, reacting with the bromoacetamide to form a non-toxic water-soluble salt.

Emergency Response Workflow

In the event of exposure or spill, immediate action is critical to prevent permanent injury.

Spill Cleanup Decision Tree

Figure 2: Decision logic for managing spills of alkylating agents.

First Aid Measures

-

Eye Contact: Flush immediately with water for 15 minutes , holding eyelids open. Time is tissue. Seek ophthalmologist support immediately.

-

Skin Contact:

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

References

-

National Institutes of Health (NIH). (2017). Using Protein-Confined Proximity to Determine Chemical Reactivity (Alpha-haloacetamide Reactivity Profile). PubMed Central. Retrieved from [Link]

Sources

- 1. ors.od.nih.gov [ors.od.nih.gov]

- 2. Synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile promoted by alkaline solutions of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

Application Note: Utilizing 2-Bromo-N-(prop-2-en-1-yl)acetamide for Advanced Cysteine Labeling in Proteomics

Introduction: The Critical Role of Cysteine in Proteomics and Drug Discovery

Cysteine, with its unique sulfhydryl group, is a focal point in proteomics research and drug development. Its high nucleophilicity and relatively low abundance make it an ideal target for selective chemical modification.[1][2] The ability to specifically label cysteine residues enables a deeper understanding of protein structure, function, and regulation. In mass spectrometry-based proteomics, the alkylation of cysteines is a crucial step to prevent the formation of disulfide bonds, ensuring accurate protein identification and quantification.[1][3] Furthermore, targeting cysteines with reactive ligands is a burgeoning area in drug discovery, particularly for developing covalent inhibitors and activity-based probes.[4][5]

This application note provides a detailed guide to using 2-Bromo-N-(prop-2-en-1-yl)acetamide, a versatile reagent for cysteine labeling. We will delve into its mechanism of action, provide comprehensive protocols for its application, and explore its potential in advanced, two-step labeling strategies that leverage its unique N-allyl functionality.

Mechanism of Action: Covalent Modification of Cysteine Residues

2-Bromo-N-(prop-2-en-1-yl)acetamide is a haloacetamide-based alkylating agent that reacts with nucleophilic amino acid residues, primarily cysteine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The electron-rich thiolate form of the cysteine side chain attacks the electrophilic carbon atom bearing the bromine, leading to the formation of a stable thioether bond and the displacement of the bromide ion. This covalent and essentially irreversible modification effectively "caps" the cysteine residue.[1]

While other nucleophilic residues like histidine can also be modified by bromoacetamides, the reaction with cysteine is generally more efficient due to the higher nucleophilicity of the thiol group, especially under conditions typically used in proteomics workflows (pH 7.5-8.5).[6]

Advantages of 2-Bromo-N-(prop-2-en-1-yl)acetamide

Compared to other common alkylating agents, 2-Bromo-N-(prop-2-en-1-yl)acetamide offers a unique combination of features:

-

Effective Cysteine Alkylation: Similar to iodoacetamide, it provides efficient and irreversible alkylation of cysteine residues, which is essential for standard proteomics sample preparation.[2]

-

Bioorthogonal Handle: The integrated N-allyl group (prop-2-en-1-yl) serves as a latent reactive handle. This double bond can be selectively modified in a second step using chemistries like olefin metathesis, allowing for the introduction of a second reporter molecule, an affinity tag, or for cross-linking studies.[7][8]

-

Hydrolytic Stability: Unlike maleimides, which can be prone to hydrolysis, bromoacetamides are more stable in aqueous solutions, leading to more homogenous and predictable labeling.[2]

Experimental Protocols

Protocol 1: Standard Cysteine Alkylation for Bottom-Up Proteomics

This protocol details the use of 2-Bromo-N-(prop-2-en-1-yl)acetamide for the routine alkylation of cysteine residues in protein samples prior to enzymatic digestion and LC-MS/MS analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Reducing agent: 1 M Dithiothreitol (DTT) stock solution

-

Alkylation reagent: 0.5 M 2-Bromo-N-(prop-2-en-1-yl)acetamide stock solution (prepare fresh in a suitable solvent like DMSO or acetonitrile and protect from light)

-

Quenching solution: 1 M DTT stock solution

-

Protease (e.g., Trypsin, Lys-C)

-

Digestion buffer (e.g., 50 mM Ammonium Bicarbonate)

-

C18 desalting spin columns

Procedure:

-

Protein Denaturation and Reduction:

-

Ensure the protein sample is fully denatured, for example, by dissolving in 8 M urea, 100 mM Tris-HCl, pH 8.5.

-

Add DTT to a final concentration of 10 mM to reduce disulfide bonds.

-

Incubate at 56°C for 30 minutes.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add the freshly prepared 2-Bromo-N-(prop-2-en-1-yl)acetamide stock solution to a final concentration of 20-50 mM. The optimal concentration may need to be determined empirically.

-

Incubate for 30-45 minutes at room temperature in the dark.

-

-

Quenching:

-

Add DTT to a final concentration of 20 mM to quench any excess 2-Bromo-N-(prop-2-en-1-yl)acetamide.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Sample Preparation for Digestion:

-

Dilute the sample with digestion buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to less than 1 M.

-

-

Enzymatic Digestion:

-

Add trypsin at a 1:50 to 1:100 (w/w) protease-to-protein ratio.

-

Incubate overnight at 37°C.

-

-

Peptide Cleanup:

-

Acidify the digest with formic acid or trifluoroacetic acid.

-

Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.

-

-

LC-MS/MS Analysis:

-

Analyze the purified peptides by liquid chromatography-tandem mass spectrometry. Remember to include the mass shift caused by the modification (+97.0316 Da for C₅H₅NO) in your search parameters.

-

Workflow for Standard Cysteine Alkylation

A simplified workflow for standard protein sample preparation using 2-Bromo-N-(prop-2-en-1-yl)acetamide for cysteine alkylation prior to mass spectrometry analysis.

Protocol 2: Advanced Two-Step Labeling via Olefin Metathesis

This protocol outlines a proof-of-concept for a two-step labeling strategy. After initial cysteine labeling, the allyl group is functionalized using aqueous cross-metathesis to attach a biotin tag for affinity enrichment.[7][8]

Part A: Initial Cysteine Labeling

-

Follow steps 1-3 of Protocol 1 to label your protein of interest with 2-Bromo-N-(prop-2-en-1-yl)acetamide.

-

Crucially, remove the excess quenching reagent (DTT) and alkylating agent. This can be achieved by buffer exchange using a desalting column or through dialysis against a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5). This step is critical to prevent interference with the metathesis catalyst.

Part B: Olefin Cross-Metathesis

Materials:

-

Allyl-labeled protein from Part A in an appropriate aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.5-8.0)

-

Hoveyda-Grubbs 2nd generation catalyst

-

Biotin-PEG-alkene (or other alkene-functionalized molecule of interest)

-

Degassed buffers

Procedure:

-

Prepare Reaction Mixture:

-

In a reaction vessel, combine the allyl-labeled protein with a molar excess (e.g., 10-50 fold) of the biotin-PEG-alkene.

-

The reaction should be performed in a degassed buffer to minimize oxidation of the catalyst.

-

-

Initiate Metathesis:

-

Add the Hoveyda-Grubbs 2nd generation catalyst. The optimal catalyst concentration should be determined empirically but can range from 50-250 µM.

-

Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress if possible (e.g., by mass spectrometry if the protein is small enough, or by a gel-shift assay if the tag is large).

-

-

Quench and Purify:

-

Quench the reaction by adding a scavenger such as ethyl vinyl ether.

-

Purify the dual-labeled protein from the excess reagents and catalyst byproducts using an appropriate method (e.g., size-exclusion chromatography, affinity purification if the protein has a tag).

-

-

Downstream Applications:

-

The biotinylated protein can now be used for affinity pulldown experiments to identify interacting partners, followed by western blotting or mass spectrometry.

-

Conceptual Workflow for Two-Step Labeling

A conceptual diagram illustrating a two-step protein labeling strategy using 2-Bromo-N-(prop-2-en-1-yl)acetamide.

Quantitative Data and Comparisons

The choice of alkylating agent can impact the outcome of a proteomics experiment. The table below provides a comparison of 2-Bromo-N-(prop-2-en-1-yl)acetamide with other commonly used reagents.

| Feature | 2-Bromo-N-(prop-2-en-1-yl)acetamide | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |

| Reactive Group | Bromoacetamide | Iodoacetamide | Maleimide |

| Reaction Mechanism | SN2 | SN2 | Michael Addition |

| Reactivity | High (comparable to IAA)[6] | Very High | Very High |

| Specificity | Primarily Cys, some His | Primarily Cys, some His, Met | Primarily Cys |

| Mass Modification | +97.0316 Da | +57.02146 Da | +125.04768 Da |

| Hydrolytic Stability | Good[2] | Good | Moderate (can hydrolyze)[2] |

| Bioorthogonal Handle | Yes (Allyl group) | No | No |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Alkylation | Insufficient reagent concentration or incubation time. | Increase the concentration of the alkylating agent (e.g., to 50 mM) and/or extend the incubation time to 60 minutes. Ensure complete reduction of disulfides prior to alkylation. |

| Incomplete protein denaturation. | Ensure the concentration of the denaturant (e.g., urea) is sufficient to fully unfold the proteins and expose cysteine residues. | |

| Off-target Modifications | High pH or prolonged incubation. | Perform alkylation at a pH between 7.5 and 8.5. Avoid excessively long incubation times. |

| High reagent concentration. | Titrate the concentration of 2-Bromo-N-(prop-2-en-1-yl)acetamide to find the lowest effective concentration. | |

| Poor recovery after C18 cleanup | Peptides are too hydrophilic or too hydrophobic. | Adjust the organic solvent concentration in the wash and elution steps. |

| Interference in two-step labeling | Incomplete removal of DTT after the first step. | Ensure thorough buffer exchange or dialysis after the initial labeling and quenching steps. DTT can poison the metathesis catalyst. |

Conclusion

2-Bromo-N-(prop-2-en-1-yl)acetamide is a powerful and versatile tool for the proteomics researcher. It provides robust and reliable cysteine alkylation for standard bottom-up proteomics workflows while also offering the unique advantage of an allyl handle for more advanced, multi-step labeling strategies. By understanding its mechanism and following optimized protocols, scientists can leverage this reagent to gain deeper insights into protein function and interaction networks.

References

-

Lin, Y. A., Chalker, J. M., Floyd, N., Bernardes, G. J., & Davis, B. G. (2008). Allyl sulfides are privileged substrates in aqueous cross-metathesis: application to site-selective protein modification. Journal of the American Chemical Society, 130(30), 9642–9643. Available at: [Link]

-

Chalker, J. M., Bernardes, G. J., Lin, Y. A., & Davis, B. G. (2009). Allyl sulfides are privileged substrates in aqueous cross-metathesis: application to site-selective protein modification. H1 Connect. Available at: [Link]

-

Ko, W., & Drueckhammer, D. G. (2011). Selective two-step labeling of proteins with an off/on fluorescent probe. Chemistry, 17(52), 14896–14902. Available at: [Link]

-

Bernardes, G. J., Chalker, J. M., Errey, J. C., & Davis, B. G. (2008). Allyl Sulfides Are Privileged Substrates in Aqueous Cross-Metathesis: Application to Site-Selective Protein Modification. Journal of the American Chemical Society, 130(15), 5052-5053. Available at: [Link]

-

Luo, M., Spradlin, J. N., Boike, L., & Nomura, D. K. (2021). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. bioRxiv. Available at: [Link]

-

Fu, L., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry, 87(18), 9435–9443. Available at: [Link]

-

Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2014). Activity-based protein profiling: from enzyme class probes to targeted inhibitors. Bioconjugate chemistry, 25(7), 1233–1244. Available at: [Link]

-

Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. Available at: [Link]

-

Speers, A. E., & Cravatt, B. F. (2009). Activity-based protein profiling (ABPP) for the cellular analysis of enzymatic function. Methods in molecular biology (Clifton, N.J.), 500, 121–134. Available at: [Link]

-

University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

-

Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical chemistry, 70(24), 5150–5158. Available at: [Link]

-

Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 232, 104022. Available at: [Link]

-

Yu, C., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(2), 266–276. Available at: [Link]

Sources

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contemporary Approaches for Site‐Selective Dual Functionalization of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Allyl sulfides are privileged subs ... | Article | H1 Connect [archive.connect.h1.co]

Technical Application Note: 2-Bromo-N-(prop-2-en-1-yl)acetamide in Covalent Drug Discovery

Abstract

This technical guide details the application of 2-Bromo-N-(prop-2-en-1-yl)acetamide (also known as N-allyl-2-bromoacetamide) as a chemical probe for mapping ligandable cysteines in the proteome. Unlike "soft" electrophiles (e.g., acrylamides) that require specific geometry for covalent bond formation, this

Chemical Identity & Mechanism of Action

Molecule Profile[1]

-

IUPAC Name: 2-Bromo-N-(prop-2-en-1-yl)acetamide[1]

-

Common Name: N-Allyl-2-bromoacetamide

-

Warhead Class:

-Haloacetamide (Alkylator) -

Target Residue: Cysteine (primary), Histidine/Lysine (secondary/pH dependent)

-

Role: Covalent Fragment / "Scout" Probe

Reaction Mechanism ( Alkylation)

The core mechanism involves the nucleophilic attack of a thiolate anion (Cys-S⁻) onto the

Figure 1: Mechanism of cysteine alkylation via nucleophilic substitution (

Critical Analysis: Warhead Reactivity

In the hierarchy of covalent warheads, the

Table 1: Comparative Reactivity of Cysteine-Targeting Warheads

| Warhead Type | Leaving Group | Reactivity ( | Selectivity Profile | Application |

| Iodide (I⁻) | Very High | Low (Promiscuous) | Pan-proteome labeling (Total Cys) | |

| Bromide (Br⁻) | High | Moderate | "Scout" fragment for cryptic pockets | |

| Chloride (Cl⁻) | Moderate | Good | Tunable covalent inhibitors | |

| Acrylamide | None (Addition) | Low | High (Geometry dependent) | Targeted Covalent Inhibitors (TCIs) |

Expert Insight: Use 2-Bromo-N-(prop-2-en-1-yl)acetamide when you fail to see labeling with chloroacetamides or acrylamides. Its higher intrinsic reactivity allows it to capture cysteines with higher

or those located in less nucleophilic environments.

Experimental Protocols

Protocol A: Intrinsic Reactivity Assay (GSH Kinetics)

Objective: Determine the second-order rate constant (

Materials:

-

Phosphate Buffer (PBS), pH 7.4

-

L-Glutathione, reduced (GSH)

-

Internal Standard (e.g., Indoprofen)

-

LC-MS/MS or NMR (500 MHz)

Procedure:

-

Preparation: Prepare a 10 mM stock of the probe in DMSO. Prepare a 10 mM stock of GSH in PBS (freshly made).

-

Incubation: Mix Probe (100 µM final) and GSH (1000 µM final) in PBS (pseudo-first-order conditions). Maintain 10%

if using NMR. -

Monitoring:

-

Calculation: Plot

vs. time. The slope is

Acceptance Criteria:

-

A "drug-like" covalent fragment typically exhibits a

between 15 minutes and 4 hours at 5 mM GSH. If

Protocol B: Target Engagement via Intact Protein Mass Spectrometry

Objective: Validate that 2-Bromo-N-(prop-2-en-1-yl)acetamide covalently modifies a specific target protein (e.g., KRAS, BTK, or a viral protease).

Workflow Diagram:

Figure 2: Workflow for validating covalent adduct formation.

Step-by-Step Methodology:

-

Protein Prep: Dilute target protein to 5 µM in reaction buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Note: Avoid DTT or

-mercaptoethanol as they will scavenge the probe. -

Dosing: Add the probe at 10x molar excess (50 µM). Include a DMSO-only control.

-

Reaction: Incubate at Room Temperature for 60 minutes.

-

Quench: Add Formic Acid to final concentration of 0.5% to stop the reaction and denature the protein.

-

Analysis: Inject 1-2 µg of protein onto a C4 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Agilent Q-TOF or Thermo Orbitrap).

-

Data Interpretation:

-

Look for a mass shift corresponding to the acetamide adduct minus the leaving group (Br).

-

Calculation: MW(Probe) = 177.99 Da. MW(Adduct added) = MW(Probe) - MW(HBr).

-

Expected Shift: The net mass addition to the protein is +97.05 Da (Allyl-acetamide group). Correction: The full moiety added is

. Exact mass calculation: Acetamide core + Allyl - Br + H (lost from Cys) is not correct. Mechanism: Protein-S-CH2-CONH-Allyl. Mass added = 178 (Probe) - 80 (HBr) = +98 Da. -

Verification: Probe Formula:

. Adduct Formula:

-

Protocol C: Competition Assay (Gel-Based ABPP)

Objective: Assess if the probe binds to the same site as a known inhibitor or broad-spectrum probe.

-

Lysate Prep: Prepare proteome lysate (1 mg/mL) in PBS.

-

Competition: Treat lysate with 2-Bromo-N-(prop-2-en-1-yl)acetamide (varying concentrations: 1, 10, 50 µM) for 1 hour.

-

Probe Labeling: Chase with a broad-spectrum cysteine probe (e.g., IA-Rhodamine or IA-Desthiobiotin ) at 1 µM for 30 minutes.

-

Visualization: Run SDS-PAGE. Scan for fluorescence (if Rhodamine) or Blot for Biotin.

-

Result: Loss of signal in the specific band indicates the bromoacetamide successfully blocked the cysteine, proving target engagement.

Safety & Handling (E-E-A-T)

-

Hazard:

-Haloacetamides are potent alkylating agents. They are skin sensitizers and potential carcinogens. -

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Inactivation: Quench excess probe with 100 mM cysteine or glutathione before disposal.

-

Storage: Store solid at 4°C under inert gas. Solutions in DMSO should be used immediately or stored at -20°C (stable for <1 month due to slow hydrolysis).

References

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570–574. [Link]

-

Resnick, E., et al. (2019). Rapid covalent-probe discovery by electrophile-fragment screening. Journal of the American Chemical Society, 141(22), 8864–8869. [Link]

-

Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[3][4][5][6] Nature, 468(7325), 790–795. [Link]

-

Åkerfeldt, K. S., et al. (2011). Covalent fragment screening: A new approach for the development of cysteinyl-targeting drugs. Methods in Enzymology, 493, 509-541. [Link]

-

Domainex. (2025). Covalent Fragment Screening: Protocols and Libraries. Domainex Technical Resources. [Link]

Sources

- 1. 기타수입시약 > 2-bromo-N-(prop-2-yn-1-yl)acetamide | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 2. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine Reactivity Profiling to Unveil Redox Regulation in Phytopathogens | Springer Nature Experiments [experiments.springernature.com]

- 4. Multiplexed proteomic profiling of cysteine reactivity and ligandability in human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactive Cysteine Profiling | High-Resolution Mass Spec [msbioworks.com]

Application Notes and Protocols: Designing Covalent Inhibitors with the 2-Bromo-N-(prop-2-en-1-yl)acetamide Scaffold

Introduction

Covalent inhibitors have undergone a renaissance in drug discovery, transitioning from serendipitous discoveries to rationally designed therapeutics.[1][2] Their ability to form a stable, covalent bond with a target protein offers several advantages over non-covalent counterparts, including enhanced potency, prolonged duration of action, and the potential to target proteins previously considered "undruggable".[2][3] This guide provides a comprehensive overview of the principles and methodologies for designing and evaluating covalent inhibitors built upon the 2-bromo-N-(prop-2-en-1-yl)acetamide scaffold, a versatile electrophilic warhead for targeting nucleophilic residues, particularly cysteine.

The 2-bromo-N-(prop-2-en-1-yl)acetamide scaffold incorporates a bromoacetamide electrophile, a functional group known to react with the thiol group of cysteine residues.[4] The propargyl group can be utilized for further modifications or as a point of attachment for a larger recognition moiety. The strategic design of covalent drugs requires a careful balance between the non-covalent binding affinity (Ki) and the reactivity of the electrophilic warhead (k₂).[3]

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for advancing a covalent inhibitor program from concept to cellular validation.

Part 1: Design and Computational Strategy

The rational design of targeted covalent inhibitors (TCIs) is a multi-step process that begins with identifying a suitable target and culminates in the synthesis of a lead compound.

Target Identification and Validation

The initial and most critical step is the identification of a target protein containing a strategically located nucleophilic amino acid, typically a cysteine, within or near a functionally important binding site.[3] This cysteine should ideally be unique or rare within the protein family to ensure selectivity.[3]

Bioinformatics Analysis Workflow:

-

Protein Family Alignment: Perform a multiple sequence alignment of the target protein with its family members to identify conserved and non-conserved cysteine residues.

-

Structural Analysis: Analyze available crystal structures or homology models to assess the accessibility and local environment of the identified cysteines. The ideal cysteine is located in a position where a covalent bond with an inhibitor will disrupt protein function.

-

"Druggability" Assessment: Utilize computational tools to predict the presence of binding pockets in proximity to the target cysteine.

Computational Ligand Design and Docking

Once a target cysteine is validated, computational methods are employed to design and screen potential inhibitor scaffolds. Covalent docking is a specialized computational technique that simulates the formation of a covalent bond between a ligand and a protein residue, going beyond the non-covalent interactions modeled in traditional docking.[5]

Key Computational Tools for Covalent Docking:

| Tool | Developer/Provider | Key Features |

| CovDock | Schrödinger | Specialized for covalent docking, models covalent bond formation.[5][6] |

| AutoDock | The Scripps Research Institute | Open-source tool adaptable for covalent docking with modifications.[5][7] |

| GOLD | CCDC | Genetic algorithm-based docking program with covalent docking capabilities.[6] |

| MOE | Chemical Computing Group | Includes tools for covalent docking and inhibitor optimization.[5] |

Covalent Docking Workflow:

The binding of a covalent ligand generally follows a two-step mechanism: initial non-covalent binding followed by the formation of the covalent bond.[7][8]

Caption: Two-step mechanism of covalent inhibitor binding.

Part 2: Synthesis and Chemical Characterization

The synthesis of derivatives based on the 2-bromo-N-(prop-2-en-1-yl)acetamide scaffold typically involves the amidation of a bromoacetyl halide with propargylamine or the alkylation of 2-bromoacetamide with a propargyl halide.

General Synthetic Protocol for N-propargylation of 2-Bromoacetamide

This protocol describes a general method for the synthesis of 2-bromo-N-(prop-2-en-1-yl)acetamide derivatives.

Materials:

-

2-bromoacetamide

-

Propargyl bromide (or other suitable propargyl halides)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromoacetamide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Add propargyl bromide (1.2 eq) dropwise to the stirring mixture at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Standard Characterization Techniques:

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the desired product. |

| Mass Spectrometry (MS) | Determination of the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. |

Part 3: Biochemical and Cellular Evaluation

A critical phase in the development of covalent inhibitors is the thorough evaluation of their biochemical and cellular activity. This involves confirming target engagement, assessing potency and selectivity, and understanding the kinetics of covalent bond formation.

In Vitro Enzymatic Assays

Biochemical assays are essential for determining the inhibitory potency of the synthesized compounds against the target protein.[9]

Protocol: IC₅₀ Determination

-

Prepare a series of dilutions of the inhibitor.

-

Incubate the target enzyme with each inhibitor concentration for a fixed period.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction rate using a suitable detection method (e.g., fluorescence, absorbance).

-

Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Time-Dependent Inhibition Assays:

For covalent inhibitors, it is crucial to assess the time-dependent nature of the inhibition.[10]

Protocol: kᵢₙₐcₜ/Kᵢ Determination

-

Pre-incubate the enzyme with various concentrations of the inhibitor for different time points.

-

At each time point, initiate the enzymatic reaction by adding the substrate.

-

Measure the initial reaction rates.

-

Plot the observed rate constant (kₒₑₛ) against the inhibitor concentration to determine the inactivation rate constant (kᵢₙₐcₜ) and the inhibition constant (Kᵢ).[11]

Caption: Kinetic model for irreversible covalent inhibition.

Cellular Target Engagement Assays

Confirming that the inhibitor engages its intended target within a cellular context is a critical step.[12][13] Several techniques can be employed for this purpose.

Cellular Thermal Shift Assay (CETSA®):

CETSA® is a powerful method to assess target engagement in cells and tissues.[14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

NanoBRET™ Target Engagement Assay:

This live-cell assay directly measures compound binding to a target protein by detecting proximity-based bioluminescence resonance energy transfer (BRET).[15]

Verification of Covalent Adduct Formation